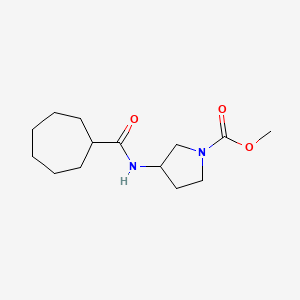
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is not well understood. However, it is believed to exert its biological activity by interacting with specific target molecules. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been shown to exhibit antibacterial and antifungal activities against various pathogenic strains. In terms of physiological effects, it has been shown to inhibit angiogenesis, which is a crucial process for the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed by various spectroscopic techniques. Moreover, it exhibits a broad range of biological activities, making it a useful tool for drug discovery and medicinal chemistry. However, it also has some limitations, including its low solubility in water and limited availability in the market.
Orientations Futures
There are several future directions for the research on Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate. One potential direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. Moreover, its potential applications in material science, such as the synthesis of new polymers, should also be investigated. Furthermore, the development of new synthesis methods and the optimization of the existing ones can help improve the yield and purity of the compound, making it more accessible for research and development.
Méthodes De Synthèse
The synthesis of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate involves the reaction of 3-pyrrolidinone with cycloheptanecarbonyl chloride in the presence of a base, followed by the addition of methyl chloroformate. The reaction yields Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate as a white crystalline solid with a high yield. The purity of the compound can be confirmed by various spectroscopic techniques, including NMR, IR, and MS.
Applications De Recherche Scientifique
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been shown to exhibit antitumor, antibacterial, and antifungal activities. Moreover, it has been used as a building block for the synthesis of various biologically active compounds.
Propriétés
IUPAC Name |
methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-14(18)16-9-8-12(10-16)15-13(17)11-6-4-2-3-5-7-11/h11-12H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHBVBGZZZDLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC(=O)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)



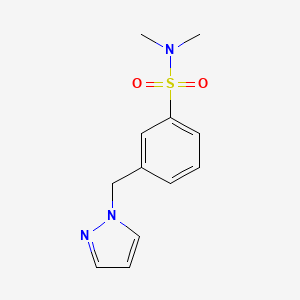
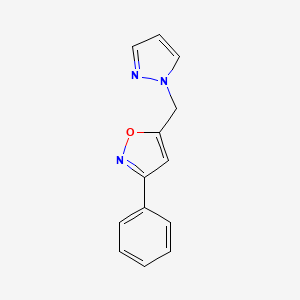
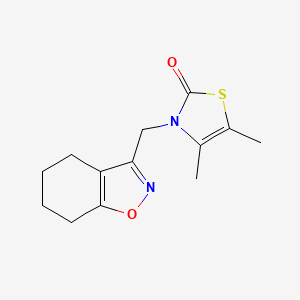
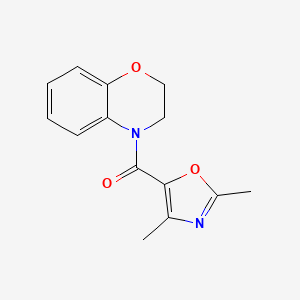
![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
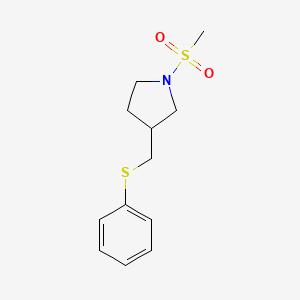
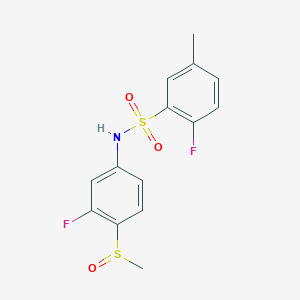
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
